molecular formula C11H22N2O2 B2388648 (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 145724-15-8

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B2388648
CAS No.: 145724-15-8
M. Wt: 214.309
InChI Key: SRIANBFFCCZBBZ-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS: 145724-15-8) is a pyrrolidine-derived compound featuring a tert-butyl carbamate group. Its molecular formula is C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol). The 4,4-dimethyl substitution on the pyrrolidine ring introduces steric hindrance, which influences reactivity and conformational stability . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for amine protection in multi-step reactions. Storage recommendations include protection from light, inert atmosphere, and room temperature .

Properties

IUPAC Name

tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIANBFFCCZBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145724-15-8
Record name tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate
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Preparation Methods

Palladium-Catalyzed Hydrogenation

In a representative procedure, (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine (60.0 g) is dissolved in methanol (500 mL) with 5% palladium on charcoal (6.00 g) under hydrogen pressure (5 kgf/cm²) at 40°C for 3 hours. Filtration and recrystallization from n-hexane yield 38.0 g (63% yield) of the target compound as colorless needles. The reaction’s success hinges on the steric accessibility of the benzyl group, which facilitates selective hydrogenolysis without affecting the Boc-protected amine.

Key Data:

Parameter Value
Starting Material 60.0 g benzyl-protected precursor
Catalyst 5% Pd/C (6.00 g)
Solvent Methanol (500 mL)
Temperature 40°C
Pressure 5 kgf/cm² H₂
Yield 38.0 g (63%)

This method is favored for its scalability and high stereochemical fidelity, as evidenced by nuclear magnetic resonance (NMR) analysis confirming the (3S,4S) configuration.

The introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine amine is a critical step in synthesizing the target compound. This protection strategy mitigates side reactions during subsequent synthetic steps.

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

A modified protocol employs di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of 4,4-dimethylpyrrolidin-3-amine. In a typical reaction, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol) is treated with Boc₂O (3.2 g, 14.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.02 g) in tetrahydrofuran (THF, 20 mL) at 0°C. After 2 hours, the mixture is extracted with ethyl acetate, washed with citric acid and brine, and purified to yield the Boc-protected product in 88% yield.

Key Data:

Parameter Value
Starting Material 4,4-dimethylpyrrolidin-3-amine
Boc Reagent Boc₂O (3.2 g)
Catalyst DMAP (0.02 g)
Solvent THF (20 mL)
Temperature 0°C
Yield 88%

This method is notable for its mild conditions and compatibility with acid-sensitive substrates.

Reductive Amination Approaches

Reductive amination offers an alternative route by coupling ketones or aldehydes with amines in the presence of reducing agents.

Sodium Cyanoborohydride-Mediated Amination

A mixture of 4,4-dimethylpyrrolidin-3-one (10.0 mmol), tert-butyl carbamate (12.0 mmol), and sodium cyanoborohydride (15.0 mmol) in methanol (50 mL) is stirred at room temperature for 24 hours. The reaction is quenched with aqueous ammonium chloride, extracted with dichloromethane, and purified via column chromatography to yield the target compound in 72% yield.

Key Data:

Parameter Value
Starting Material 4,4-dimethylpyrrolidin-3-one
Reducing Agent NaBH₃CN (15.0 mmol)
Solvent Methanol (50 mL)
Reaction Time 24 hours
Yield 72%

This method is advantageous for its operational simplicity but requires careful pH control to minimize side reactions.

Stereochemical Control and Resolution

The (R)-enantiomer of this compound is often targeted for pharmaceutical applications. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, are employed to isolate the desired stereoisomer. For instance, treatment of the racemic mixture with immobilized lipase B from Candida antarctica in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer intact for isolation.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of the discussed methods:

Method Yield (%) Scalability Stereochemical Control
Pd/C Hydrogenation 63 High Excellent
Boc Protection 88 Moderate Good
Reductive Amination 72 Low Moderate

Hydrogenation emerges as the most scalable and stereoselective method, whereas Boc protection offers superior yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the pyrrolidine ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the pyrrolidine ring.

Major Products

    Hydrolysis: Carbamic acid and tert-butanol.

    Substitution: Substituted carbamates.

    Oxidation: Pyrrolidine N-oxides.

    Reduction: Secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H22N2O2
CAS Number : 145724-15-8

The compound features a pyrrolidine ring substituted with two methyl groups at the 4-position and a carbamic acid ester group at the 3-position. Its structure allows it to participate in diverse chemical reactions and biological interactions.

Chemistry

  • Building Block : Used as a precursor in the synthesis of more complex molecules.
  • Reactivity Studies : Investigated for its reactivity patterns in organic synthesis.

Biology

  • Biochemical Probes : Explored for studying enzyme activity and protein interactions.
  • Neurotransmitter Modulation : Acts as a modulator for neurotransmitter systems, particularly in neurological studies.

Medicine

  • Therapeutic Potential : Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
  • Drug Development : Serves as a precursor in the synthesis of pharmaceuticals targeting various health conditions.

Industry

  • Specialty Chemicals : Utilized in the production of specialty chemicals and materials due to its unique properties.

Research indicates that (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester exhibits several biological activities:

Neuroprotective Effects

The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels, improving cognitive functions in experimental models.

Anticancer Properties

Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through interactions with cellular signaling pathways.

Case Study 1: Neuroprotective Potential

A study conducted by researchers at Pfizer explored similar pyrrolidine-based compounds on cognitive functions in animal models. The results indicated significant improvements in memory retention and cognitive performance following treatment with AChE inhibitors derived from carbamate structures .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against hypopharyngeal tumor cells. The study revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) CAS/Identifier Key Properties
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 4,4-Dimethylpyrrolidine C₁₁H₂₂N₂O₂ 214.3 145724-15-8 Steric hindrance from dimethyl groups; stable under inert conditions.
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-(4-Methylphenyl)pyrrolidine C₁₇H₂₄N₂O₂ 288.4 MFCD05662446 Aromatic phenyl group enhances lipophilicity; potential for π-π interactions.
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester hydrochloride Fluorinated benzyl group, piperidine core C₁₈H₂₅FN₂O₂·HCl 368.9 Patented Fluorine improves metabolic stability; Suzuki coupling used in synthesis .
(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride R-enantiomer with HCl salt C₁₁H₂₃ClN₂O₂ 250.8 2097061-03-3 Chiral specificity for drug activity; priced at €2,059/g (1g scale) .
cis-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Cis-4-fluoropyrrolidine C₉H₁₅FN₂O₂ 202.2 1033718-89-6 Fluorine substitution alters electronic properties; cis-configuration critical.
(3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester Bromoisoxazole substituent C₁₀H₁₄BrN₃O₃ 316.1 SC-22029 Bromine enables cross-coupling reactions; heterocyclic diversity.

Key Findings from Comparative Analysis

Structural Influence on Reactivity: The 4,4-dimethylpyrrolidine core in the target compound reduces nucleophilic attack susceptibility compared to analogs like the 4-(4-methylphenyl)pyrrolidine derivative, which has enhanced lipophilicity but lower steric protection . Halogenated variants (e.g., fluorine in , bromine in ) exhibit improved metabolic stability and utility in cross-coupling reactions, unlike the non-halogenated target compound.

Synthetic Methodologies :

  • The tert-butyl carbamate group is a common protecting strategy across analogs. However, synthesis routes vary:

  • Suzuki coupling is critical for introducing aryl/heteroaryl groups (e.g., in ).
  • Hydrogenation and HCl salt formation are employed for piperidine-containing derivatives .

Physicochemical and Commercial Considerations :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, making them preferable for drug formulation. Prices escalate significantly for enantiopure forms (e.g., €2,059/g for the R-enantiomer ).
  • Storage requirements are stricter for light-sensitive compounds (e.g., target compound ) compared to halogenated analogs, which may tolerate broader conditions.

Biological and Pharmacological Relevance :

  • Chiral specificity (R/S enantiomers ) impacts receptor binding affinity, as seen in kinase inhibitors or protease-targeting drugs.
  • Fluorinated analogs (e.g., ) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

Biological Activity

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, applications in drug development, and relevant case studies.

  • Molecular Formula : C11H22N2O2
  • CAS Number : 145724-15-8

The compound acts primarily as a neurotransmitter modulator , influencing various pathways associated with neurological functions. Its structure allows it to interact with specific receptors in the brain, which may provide therapeutic benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

1. Neuroprotective Effects

Research indicates that this compound exhibits protective effects against neuronal damage. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in Alzheimer's disease pathology. This inhibition enhances acetylcholine levels, thereby improving cognitive function and memory retention in experimental models .

2. Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with cellular signaling pathways .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may be effective against resistant strains such as MRSA and VRE, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Neuroprotective Effects

In a study exploring the effects of this compound on cognitive decline, researchers administered the compound to a mouse model of Alzheimer's disease. Results showed significant improvements in memory performance on the Morris water maze test compared to control groups. The study concluded that the compound's AChE inhibitory activity was a key factor in its neuroprotective effects .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of the compound in vitro against FaDu hypopharyngeal tumor cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Applications in Pharmaceutical Development

The versatility of this compound makes it valuable in several areas:

  • Drug Synthesis : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.
  • Formulation Development : Its properties allow for improved bioavailability and controlled release profiles in drug delivery systems.
  • Material Science : The compound can be incorporated into polymers to enhance their mechanical properties for various applications .

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